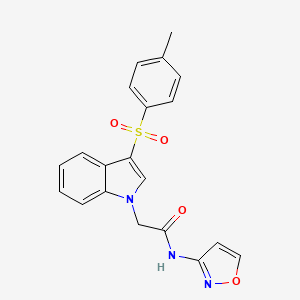
N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as ITSA-1, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ITSA-1 belongs to the class of indole-based compounds and is a potent inhibitor of the Wnt/β-catenin signaling pathway.
Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of isoxazoline and isoxazolidine derivatives, demonstrating their potential as corrosion inhibitors. One study explored the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, showcasing their corrosion prevention efficiencies in acidic and oil mediums (A. Yıldırım & M. Cetin, 2008). This research underscores the chemical versatility and application of acetamide derivatives in material science.
Biological Activities and Potential Therapeutic Uses
The study of indole acetamide derivatives reveals significant anti-inflammatory activities. For instance, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole was synthesized and evaluated for anti-inflammatory activity through molecular docking analysis, confirming its potential as an anti-inflammatory drug (F. H. Al-Ostoot et al., 2020).
Another area of interest is the synthesis of isoxazole compounds for their anticancer properties. The reductive cleavage of 4'H-spiro[indole-3,5'-isoxazoles] demonstrated the production of 2-(1H-Indol-3-yl)acetamides with antiproliferative properties, highlighting the potential of such compounds in cancer research (A. Aksenov et al., 2022).
Antimicrobial and Antitumor Activities
Isoxazole-substituted 1,3,4-oxadiazoles were synthesized and evaluated for their antimicrobial activity, showing good activity against bacterial and fungal strains (Srinivas Marri et al., 2018). This suggests that compounds containing isoxazole and acetamide groups could serve as promising antimicrobial agents.
Furthermore, novel isoxazole compounds have been synthesized and shown to exhibit better anti-tumor activities, indicating the potential of these compounds in developing new cancer treatments (Qi Hao-fei, 2011).
Mechanism of Action
Target of Action
For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For example, some indole derivatives have been found to inhibit the function of certain enzymes, leading to their antiviral or antimicrobial effects .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Result of Action
Based on the wide range of activities exhibited by indole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-6-8-15(9-7-14)28(25,26)18-12-23(17-5-3-2-4-16(17)18)13-20(24)21-19-10-11-27-22-19/h2-12H,13H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBHQORYJMMWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

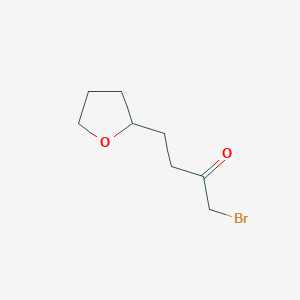
![{(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methyl}amine](/img/structure/B2945456.png)
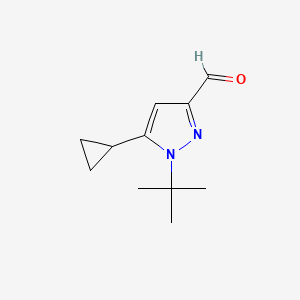

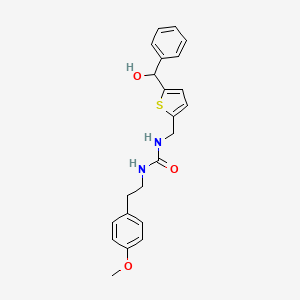
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)
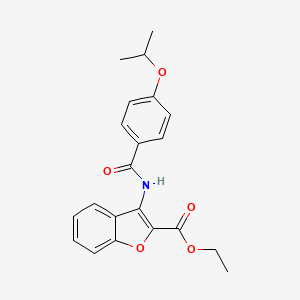
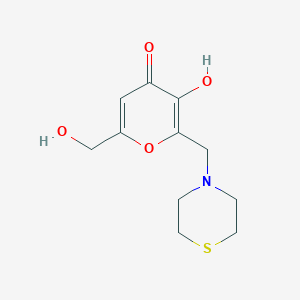

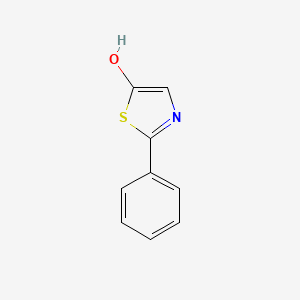
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)

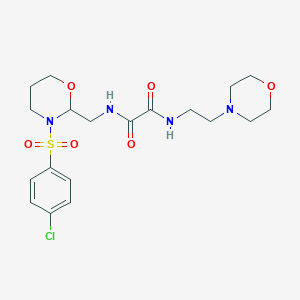
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)